molecular formula C13H14N2 B1347015 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole CAS No. 28748-99-4

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Cat. No.: B1347015
CAS No.: 28748-99-4
M. Wt: 198.26 g/mol
InChI Key: HZICBKDUOSCVSH-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroindazole (B12648868) Scaffold in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of biologically active molecules and functional materials. dntb.gov.ua Within this class, the indazole nucleus is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govpnrjournal.com The tetrahydroindazole variant retains the key hydrogen-bonding features of the pyrazole (B372694) ring while introducing a non-aromatic, flexible cyclohexyl ring. This structural modification allows for greater conformational diversity, which can be crucial for optimizing interactions with biological macromolecules.

The significance of the tetrahydroindazole scaffold is underscored by its presence in a variety of potent and selective inhibitors of key cellular targets. For instance, derivatives of this scaffold have been developed as inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a target for inflammatory diseases like asthma. nih.gov Other research has identified tetrahydroindazoles as effective inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin complexes, which are pivotal in cell cycle regulation and are targets for cancer therapy. nih.gov Furthermore, the tetrahydroindazolone motif is a core component of SNX-2122, a potent inhibitor of heat shock protein 90 (HSP-90), which has demonstrated antiproliferative activities against multiple cancer cell lines. researchgate.net These examples highlight the utility of the tetrahydroindazole core as a versatile platform for the design of new therapeutic agents.

Historical Development and Evolution of Indazole Derivative Research

The study of indazoles dates back to 1883, when the parent compound was first described by Emil Fischer. researchgate.net For many decades, research focused primarily on fundamental synthesis and reactivity. A significant milestone in the pharmacological development of this class was the marketing of Benzydamine in 1966, an indazole-containing nonsteroidal anti-inflammatory drug. researchgate.netwikipedia.org This marked the beginning of extensive investigations into the medicinal applications of indazole derivatives.

Throughout the late 20th and early 21st centuries, research has expanded dramatically, driven by advances in synthetic organic chemistry and a deeper understanding of molecular biology. nih.govaustinpublishinggroup.com Synthetic methodologies have evolved to allow for the precise and diverse functionalization of the indazole ring system at various positions. organic-chemistry.orgthieme-connect.de This has enabled the creation of large libraries of indazole-containing compounds for biological screening. Consequently, the indazole scaffold has been incorporated into numerous therapeutic agents targeting a wide array of conditions, including cancer, inflammation, microbial infections, and neurological disorders. nih.govnih.govresearchgate.netbeilstein-journals.org Today, numerous indazole-based drugs, such as Axitinib, Pazopanib, and Granisetron, are in clinical use, and at least 43 indazole-based therapeutics are or have been in clinical trials, cementing the indazole core as a cornerstone of modern medicinal chemistry. nih.govpnrjournal.comresearchgate.net

Scope and Research Imperatives for 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Studies

The existing body of research on related indazole and tetrahydroindazole structures provides a clear impetus for focused studies on this compound. The current research landscape for analogous compounds is heavily concentrated on medicinal chemistry applications, particularly in oncology and immunology. nih.govnih.gov For example, the 3-phenyl-1H-indazole scaffold has shown promise in the development of new anticandidal agents. nih.gov Similarly, various tetrahydroindazole derivatives are being actively explored as selective kinase inhibitors and receptor ligands. nih.govnih.govnih.gov

Based on these precedents, the primary research imperatives for this compound are:

Synthetic Elaboration: Development of efficient and versatile synthetic routes to create a diverse library of derivatives. This involves modification of the phenyl ring, substitution on the tetrahydro- portion of the molecule, and N-alkylation or N-arylation of the pyrazole ring.

Biological Screening and Target Identification: Systematic evaluation of the synthesized derivatives against a broad range of biological targets. Given the activities of related compounds, key areas of interest include protein kinases (such as ITK and CDKs), heat shock proteins, and microbial targets. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Detailed investigation into how specific structural modifications influence biological activity and selectivity. Computational modeling and X-ray crystallography can be employed to understand the molecular interactions between the compounds and their biological targets, guiding the design of more potent and specific molecules.

Exploration of Physicochemical Properties: Characterization of the compound's properties, such as solubility, stability, and metabolic profile, which are critical for its potential development as a therapeutic agent.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound as a valuable scaffold in the discovery of new chemical entities for various scientific and therapeutic applications.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Axitinib
Benzydamine
Granisetron
Pazopanib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICBKDUOSCVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182928
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
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Molecular Weight

198.26 g/mol
Source PubChem
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CAS No.

28748-99-4
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
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Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
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Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
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Record name 4,5,6,7-tetrahydro-3-phenyl-1H-indazole
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Advanced Synthetic Methodologies for 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole and Its Analogues

Strategies for Constructing the Tetrahydroindazole (B12648868) Ring System

The construction of the tetrahydroindazole ring system is predominantly achieved through cyclocondensation reactions that form the pyrazole (B372694) ring from acyclic or monocyclic precursors.

Cyclocondensation Reactions of Cyclohexanone (B45756) Derivatives with Hydrazines

A classical and highly effective method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the cyclocondensation of a 1,3-dicarbonyl equivalent on a cyclohexane (B81311) ring with a hydrazine (B178648) derivative. Typically, this involves a 2-acylcyclohexanone or a related derivative which reacts with hydrazine or substituted hydrazines. thieme-connect.de

The reaction proceeds by the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the saturated cyclohexane ring. For instance, the reaction of 2-benzoylcyclohexanone (B1331447) with hydrazine hydrate (B1144303) directly yields 3-phenyl-4,5,6,7-tetrahydro-1H-indazole. The versatility of this method allows for the synthesis of a wide range of analogues by varying the substituents on both the cyclohexanone and the hydrazine starting materials. jmchemsci.com Research has demonstrated the synthesis of novel multi-substituted indazole derivatives through the treatment of multi-substituted cyclohexanone derivatives with hydrazine hydrates. jmchemsci.com

Microwave irradiation has been shown to improve yields and significantly shorten reaction times for the synthesis of substituted tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines, presenting a greener alternative to conventional heating. researchgate.net

Table 1: Examples of Cyclocondensation with Cyclohexanone Derivatives Data extracted from cited research literature.

Cyclohexanone DerivativeHydrazine DerivativeProductKey Findings
2-AcetylcyclohexanoneVarious HydrazinesSubstituted 4,5,6,7-tetrahydroindazolesMicrowave irradiation improved yields and reduced reaction times. researchgate.net
Multi-substituted cyclohexanonesHydrazine HydrateMulti-substituted 4,5,6,7-tetrahydro-1H-indazolesEffective for creating novel, complex analogues. jmchemsci.com
2-AcylcyclohexanonesHydrazines4,5,6,7-TetrahydroindazolesA general and readily applied method for core synthesis. thieme-connect.de

Reactions Involving α,β-Unsaturated Ketones and Hydrazine Derivatives

One of the most widely utilized approaches for constructing the tetrahydroindazole nucleus involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. researchgate.net This method typically uses a precursor such as 2-benzylidenecyclohexanone (B74925) or cyclohexenyl phenyl ketone. The reaction with a hydrazine, for example methylhydrazine, can lead to the formation of the hexahydroindazole as a major product, which can then be oxidized to the desired tetrahydroindazole. researchgate.net

The reaction mechanism involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. The choice of reactants and reaction conditions can influence the regioselectivity of the final product, particularly when substituted hydrazines are used, which can result in the formation of either 1H- or 2H-indazole isomers.

Table 2: Synthesis via α,β-Unsaturated Ketones Data based on established synthetic routes.

α,β-Unsaturated KetoneHydrazine DerivativeIntermediate ProductFinal Product (after oxidation)
Cyclohexenyl phenyl ketoneMethylhydrazine3a,4,5,6,7,7a-Hexahydro-1-methyl-3-phenyl-1H-indazole1-Methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
2-BenzylidenecyclohexanoneHydrazine Hydrate3-Phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole3-Phenyl-4,5,6,7-tetrahydro-2H-indazole

Lewis Acid-Promoted Cycloaddition Reactions

Lewis acids can be employed to promote the synthesis of tetrahydroindazoles. A notable example is the aluminum chloride (AlCl₃)-promoted reaction of cycloalkanones with hydrazones. researchgate.net This approach provides a mild and operationally simple method to access 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles in moderate to good yields. researchgate.net The Lewis acid activates the ketone, facilitating the nucleophilic attack by the hydrazone and subsequent cyclization to form the indazole ring system. This methodology expands the toolkit for synthesizing diaryl-substituted tetrahydroindazoles, which are of significant interest in medicinal chemistry.

Catalyst-Based Synthetic Approaches to the Indazole Nucleus

While classical condensation reactions are robust, catalyst-based approaches offer alternative pathways that can provide improved efficiency, selectivity, and milder reaction conditions. These are more commonly applied to the synthesis of the fully aromatic indazole core but have relevance to the tetrahydro- systems as well.

Transition Metal-Catalyzed Methodologies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indazoles. researchgate.net Methodologies involving rhodium, copper, and palladium have been extensively developed for constructing the aromatic indazole nucleus, often through C-H activation and annulation strategies. researchgate.netnih.govresearchgate.net For example, Rh(III)/Cu(II) co-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides efficient access to 1H-indazoles. nih.gov Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a viable route to N-phenyl-1H-indazoles. beilstein-journals.org

However, it is important to note that these advanced C-H activation/annulation strategies are predominantly used for the direct synthesis of the fully aromatic indazole ring system rather than the 4,5,6,7-tetrahydro-1H-indazole core. The synthesis of the tetrahydro- variant typically relies on the cyclocondensation methods described previously, which build the pyrazole ring onto a pre-existing saturated carbocycle.

Acid/Base-Catalyzed Synthesis

The cyclocondensation reactions that form the tetrahydroindazole ring are frequently facilitated by the use of acid or base catalysts.

Acid Catalysis: The synthesis of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives from cyclohexanone precursors and hydrazine hydrates can be effectively carried out in an acidic medium, such as methanol (B129727) with a catalytic amount of acid (MeOH/H+). jmchemsci.com Glacial acetic acid is also commonly used as a solvent and catalyst for the condensation of hydrazines with carbonyl compounds, promoting the formation of the hydrazone intermediate and subsequent cyclization. scirp.org

Base Catalysis: Base catalysis is also employed in the synthesis of related indazole systems. For instance, the synthesis of N-phenyl-1H-indazoles via copper-catalyzed intramolecular N-arylation is conducted in the presence of a base like potassium hydroxide (B78521) (KOH). beilstein-journals.org While this example pertains to the formation of an aromatic indazole, it highlights the role of bases in promoting the crucial N-N bond formation and cyclization steps. In related pyrazole syntheses, bases such as triethylamine (B128534) or sodium hydride are used to facilitate the cyclocondensation steps. beilstein-journals.org

Green Chemistry-Based Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to minimize environmental impact and enhance efficiency. asianpubs.orgrasayanjournal.co.in These approaches focus on reducing reaction times, minimizing solvent usage, and employing more environmentally benign reagents and energy sources. asianpubs.orgsamipubco.com

Microwave-assisted synthesis has emerged as a powerful tool in this regard. ajrconline.orgheteroletters.orgajrconline.org The application of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while improving product yields. rasayanjournal.co.inajrconline.orgresearchgate.net For instance, the synthesis of substituted tetrahydroindazoles has been efficiently achieved through microwave-assisted reactions, highlighting the benefits of this technology in terms of both speed and efficiency. researchgate.net This method is considered a simple and green approach for preparing these derivatives. researchgate.net Microwave-assisted techniques are noted for being environmentally friendly and useful for producing therapeutically relevant molecules. ajrconline.org

Ultrasound-assisted synthesis is another green chemistry technique that has been successfully employed. mdpi.comnih.govnih.govresearchgate.net This method utilizes ultrasonic waves to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including those with structures analogous to indazoles, has been effectively carried out using this energy-efficient approach. mdpi.comnih.govnih.gov

The use of eco-friendly catalysts and solvents is also a key aspect of green synthetic strategies. samipubco.comkoreabiomed.com For example, ammonium (B1175870) chloride, a milder acid, has been used as a catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives through a grinding protocol, which represents a practical and green method. samipubco.com These approaches align with the goals of sustainable chemistry by reducing hazardous waste and energy consumption. asianpubs.org

Modern Strategies for Derivatization and Functionalization of this compound

The derivatization and functionalization of the this compound core are crucial for exploring its chemical space and developing new therapeutic agents. Modern synthetic strategies offer precise control over the introduction of various functional groups at different positions of the indazole ring system.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbeilstein-journals.orgnih.govnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for generating molecular diversity. nih.govnih.govresearchgate.netorganic-chemistry.org

The Passerini reaction , a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yields α-acyloxyamides. nih.govresearchgate.netorganic-chemistry.org This reaction provides a rapid route to highly functionalized molecules. nih.gov

The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, resulting in the formation of a bis-amide. nih.gov These reactions are known for their high atom economy and the ability to generate complex scaffolds from simple starting materials. nih.gov The application of these MCRs to precursors of tetrahydroindazoles allows for the efficient synthesis of a wide array of derivatives. beilstein-journals.org

Reaction NameComponentsProductKey Features
Passerini ReactionCarboxylic Acid, Carbonyl Compound, Isocyanideα-AcyloxyamideThree-component, atom-economical, rapid access to functionalized molecules. nih.govresearchgate.netorganic-chemistry.org
Ugi ReactionAmine, Carbonyl Compound, Isocyanide, Carboxylic AcidBis-amideFour-component, high diversity, synthesis of complex peptide-like scaffolds. nih.govnih.gov

Intramolecular Oxidative C-H Bond Amination

Intramolecular oxidative C-H bond amination has emerged as a powerful strategy for the synthesis of N-heterocycles, including indazoles. nih.gov This method involves the direct formation of a C-N bond through the activation of a C-H bond, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. nih.gov

Silver(I)-mediated intramolecular oxidative C-H amination has been successfully employed for the construction of various 1H-indazoles. nih.gov This approach is particularly useful for synthesizing 3-substituted indazoles that are challenging to prepare by other methods. Mechanistic studies suggest that these reactions can proceed via a single electron transfer (SET) mechanism mediated by the silver(I) oxidant. nih.gov Rhodium-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of functionalized indazole derivatives. nih.gov

Regioselective Synthesis of 1H- and 2H-Indazole Tautomers

Indazoles can exist as two tautomeric forms: the 1H- and 2H-isomers. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govresearchgate.net The ability to selectively synthesize one tautomer over the other is crucial, as the biological activity can vary significantly between the two. researchgate.net

Several methods have been developed to achieve regioselective synthesis of indazole tautomers. For instance, the Michael reaction of NH-1,2,3-triazole with α,β-unsaturated ketones can selectively generate either the N1- or N2-substituted adducts depending on the reaction conditions. nih.gov Combining the reactants neat often leads to the kinetically favored N1-isomer, while the use of a catalytic base in an aprotic solvent favors the thermodynamically more stable N2-isomer. nih.gov

In the context of indazoles, a one-pot condensation-Cadogan reductive cyclization of ortho-nitrobenzaldehydes with amines, promoted by tri-n-butylphosphine, provides a mild and efficient route to 2H-indazoles. organic-chemistry.org Furthermore, direct alkylation of indazoles with various electrophiles mediated by gallium/aluminum or aluminum has been shown to be a high-yielding and regioselective method for the synthesis of 2H-indazoles. researchgate.netrsc.org

MethodReagents/ConditionsPredominant Tautomer
Michael AdditionNeat reaction of NH-1,2,3-triazole and enone1H- (kinetic product) nih.gov
Michael AdditionCatalytic base in aprotic solvent2H- (thermodynamic product) nih.gov
Condensation-Cadogan Cyclizationortho-nitrobenzaldehydes, amines, tri-n-butylphosphine2H- organic-chemistry.org
Direct AlkylationIndazole, electrophiles, Ga/Al or Al2H- researchgate.netrsc.org

Enantioselective Synthesis for Chiral Tetrahydroindazoles

The development of enantioselective methods for the synthesis of chiral tetrahydroindazoles is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. rsc.orgnih.gov

One notable approach involves the use of copper hydride (CuH) catalysis for the C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edusemanticscholar.org This method allows for the preparation of C3-allylated indazoles bearing quaternary stereocenters in high yield and with excellent levels of enantioselectivity. mit.edusemanticscholar.org Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.edu

Palladium-catalyzed asymmetric allylic substitution annulation using unstable enolizable ketimines as nucleophiles represents another strategy for accessing chiral tetrahydroindoles, which are structurally related to tetrahydroindazoles. researchgate.net These reactions often employ chiral ligands to induce asymmetry. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons (ortho, meta, para) can confirm the substitution on the phenyl ring.

The protons on the saturated cyclohexene (B86901) ring of the tetrahydroindazole (B12648868) moiety resonate in the upfield region. The four sets of methylene (B1212753) protons (at positions 4, 5, 6, and 7) are expected to show complex multiplets due to spin-spin coupling. Typically, the protons at C4 and C7, being adjacent to the pyrazole (B372694) ring, may appear at slightly different chemical shifts compared to the protons at C5 and C6. The NH proton of the indazole ring is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
NH (Indazole) Variable (often broad) br s
Phenyl (Ar-H) 7.0 - 8.0 m
CH₂ (Position 4) ~2.5 - 2.8 m
CH₂ (Position 7) ~2.5 - 2.8 m
CH₂ (Position 5) ~1.7 - 1.9 m

Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The phenyl group carbons typically resonate in the aromatic region (δ 125-140 ppm). The quaternary carbon of the phenyl group attached to the indazole ring will have a distinct chemical shift.

The carbons of the pyrazole ring (C3, C3a, and C7a) will also appear in the downfield region, with C3, being attached to the phenyl group, showing a characteristic shift. The four methylene carbons of the tetrahydro portion will be observed in the aliphatic region of the spectrum (δ 20-30 ppm). For related tetrahydroindazole derivatives, these signals have been observed in this range. pnrjournal.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3 (Indazole) ~145 - 150
C3a (Indazole) ~115 - 120
C7a (Indazole) ~140 - 145
C-ipso (Phenyl) ~130 - 135
C-ortho/meta/para (Phenyl) ~125 - 130
C4 ~20 - 25
C5 ~20 - 25
C6 ~20 - 25

Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Advanced Multinuclear NMR Techniques (e.g., ¹⁴N, ¹⁵N NMR)

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. researchgate.net Although ¹⁴N NMR is possible, its utility is often limited by broad signals due to the quadrupolar nature of the ¹⁴N nucleus. rsc.org ¹⁵N NMR, despite the low natural abundance of the isotope, offers much sharper signals and is highly sensitive to the chemical environment, including tautomerism and hydrogen bonding.

For the indazole ring system, two distinct ¹⁵N signals would be expected, corresponding to the pyridinic nitrogen (N2) and the pyrrolic nitrogen (N1-H). The chemical shifts of these nitrogens are indicative of the tautomeric form present in solution. researchgate.net For other indazole derivatives, these shifts have been reported and analyzed to understand structure and reactivity. researchgate.net The application of techniques like Heteronuclear Multiple Bond Correlation (HMBC) can correlate the nitrogen signals with nearby protons, aiding in the definitive assignment of the structure.

Solid-State Cross Polarization Magic Angle Spinning (CPMAS) NMR Investigations

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of crystalline solids. nih.gov Cross Polarization Magic Angle Spinning (CPMAS) is a common ssNMR experiment used to obtain high-resolution spectra of solid samples. researchgate.net For this compound, ¹³C CPMAS NMR would provide information about the molecular structure in the solid state, which can be compared to the solution-state data to identify any conformational differences. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the indazole ring, typically appearing as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydro ring will appear just below 3000 cm⁻¹.

Other key absorptions include C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1450-1500 cm⁻¹, and C=N stretching from the indazole ring. The C-N stretching vibrations are also expected in the fingerprint region. Characterization of indazole derivatives frequently relies on identifying these key vibrational modes.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indazole) 3100 - 3500 Medium-Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium-Strong
C=C Stretch (Aromatic) ~1600, 1450-1500 Medium

Note: These are typical ranges and the exact position and intensity can vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₄N₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (198.26 g/mol ). cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. beilstein-journals.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments that are characteristic of the indazole and phenyl moieties.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A thorough search of scientific databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray structure for this compound. This absence of crystallographic data prevents a detailed, experimentally verified discussion of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles.

Supramolecular Interactions and Crystal Packing Analysis in Tetrahydroindazole Derivatives

In the absence of a crystal structure for this compound, a direct analysis of its supramolecular interactions and crystal packing is not feasible. However, examining the crystal packing of its derivatives provides a predictive framework for the types of intermolecular forces that might govern its solid-state assembly.

For example, in the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, weak C—H⋯O interactions are predominant in forming the three-dimensional architecture. Hirshfeld surface analysis of this and the related (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one highlights the significant role of van der Waals interactions, with H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts being the most prominent.

Given the presence of an N-H group in this compound, it is highly probable that intermolecular N—H⋯N hydrogen bonding would be a key feature in its crystal packing, potentially leading to the formation of dimers or extended chains. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal lattice. The interplay of these hydrogen bonds and van der Waals forces would ultimately dictate the packing efficiency and polymorphic forms of the compound. A definitive understanding of these interactions, however, remains contingent on future crystallographic studies.

Theoretical and Computational Chemistry Studies on 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole

Tautomerism and Isomeric Stability Analysis of Tetrahydroindazoles

The annular tautomerism of indazole and its derivatives is a well-studied phenomenon, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov For 4,5,6,7-tetrahydro-1H-indazole derivatives, the primary tautomers of interest are the 1H and 2H forms. The relative stability of these tautomers is influenced by the nature and position of substituents on the ring system. nih.gov Computational chemistry provides essential tools for estimating the energy differences between these forms and predicting the predominant tautomer in various environments.

Theoretical calculations are crucial for quantifying the energetic differences between the possible tautomers of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole. The principal isomers are the 1H-indazole and 2H-indazole forms. A third, less stable, 3H-indazole tautomer can also be considered, but it is generally energetically unfavorable due to the disruption of the aromaticity of the pyrazole ring.

For most substituted NH-indazoles, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov For instance, studies on analogous 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one using various computational levels show the 1H form to be more stable. nih.govnih.gov The energy difference is typically calculated using methods like Density Functional Theory (DFT) and ab initio calculations. These methods compute the total electronic energy of the optimized geometry for each tautomer, and the relative stability is determined by comparing these energies.

Table 1: Illustrative Relative Energies of Tautomers for a Tetrahydroindazole (B12648868) Analog (3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one) Data is based on findings for an analogous compound to illustrate the methodology. nih.govnih.gov

Computational MethodTautomerRelative Energy (kJ/mol)
AM1 1H0.0
2H8.63
HF/6-31G 1H0.0
2H3.81
B3LYP/6-31G 1H0.0
2H4.80

The energy landscape of this compound is defined by both the tautomeric forms and the conformational flexibility of the molecule. The saturated cyclohexene (B86901) ring can adopt several conformations, such as a half-chair or envelope, each with a distinct energy level. Furthermore, the phenyl group at the 3-position has rotational freedom around the C-C single bond connecting it to the indazole core.

Computational studies would explore this landscape by performing a potential energy surface (PES) scan. This involves systematically changing the key dihedral angles—those within the six-membered ring and the angle of the phenyl group—and calculating the energy at each point. This process identifies the lowest energy conformations (global and local minima) and the energy barriers to interconversion. These studies are critical for understanding the molecule's preferred shape, which influences its crystal packing and interactions with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the electronic properties, structure, and chemical reactivity of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost effectively. It is particularly well-suited for studying medium to large organic molecules. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p), are applied to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.net

For this compound, DFT would be used to:

Calculate HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to estimate the molecule's chemical reactivity, with the energy gap indicating kinetic stability. nih.gov

Generate electrostatic potential maps: These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Determine atomic charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, offering insights into bonding and polarity. rsc.org

Ab Initio Methods: These methods are based on first principles without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach. More accurate, higher-level methods like Møller-Plesset perturbation theory (e.g., MP2) can be used for more precise energy calculations, especially for refining the structures and relative stabilities of tautomers and conformers. rsc.org In studies of related tetrahydroindazoles, HF calculations with basis sets like 6-31G* have been used to compare the stability of different tautomeric forms. nih.govnih.gov

Semi-Empirical Methods: These methods, such as AM1, are faster than DFT or ab initio calculations because they use parameters derived from experimental data. While less accurate, they are useful for initial explorations of large molecules or complex potential energy surfaces. They have been successfully used to provide initial estimates of tautomer stability in tetrahydroindazol-4-ones, with results often showing good qualitative agreement with higher-level methods. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical technique used to predict NMR chemical shifts. rsc.orgnih.gov This approach is frequently combined with DFT (e.g., GIAO-B3LYP) to calculate the magnetic shielding tensors for each nucleus. rsc.org The calculated absolute shieldings are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, GIAO calculations would be instrumental in:

Confirming molecular structure: By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, the correct tautomer and conformer in solution can be identified.

Assigning complex spectra: In cases where experimental NMR signals are ambiguous or overlapping, theoretical shifts can help make definitive assignments. rsc.org

Molecular Modeling and Simulation for Biological Activity Prediction

Theoretical and computational chemistry studies provide powerful tools to predict and understand the biological activity of molecules like this compound. These methods, including molecular modeling and simulation, allow researchers to investigate interactions at a molecular level, guiding the design and optimization of new therapeutic agents.

Molecular Docking Studies of this compound Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for understanding how a ligand, such as an indazole derivative, might interact with the active site of a biological target, typically a protein or enzyme. jocpr.com The process involves predicting the binding mode and affinity, often expressed as a binding energy score, which helps rank potential drug candidates. nih.gov

While specific docking studies focusing exclusively on this compound are not extensively detailed in the literature, research on analogous indazole structures provides significant insights into their potential interactions. For instance, docking studies on various 3-carboxamide indazole derivatives have been performed against cancer-related proteins. jocpr.comresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In one study, novel indazole derivatives were docked against the Murine double minutes-2 (MDM2) receptor and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com The results indicated significant binding interactions with active site amino acids, with binding energies ranging from -257.9 to -286.3 kcal/mol for the PBR receptor. jocpr.com Another example involves the docking of 1H-pyrazole derivatives against multiple kinase targets, where binding energies for the most potent compounds were found to be -10.09 kJ/mol against VEGFR-2, -8.57 kJ/mol against Aurora A, and -10.35 kJ/mol against CDK2. nih.gov These findings highlight the capability of the indazole scaffold to fit into the binding pockets of various important biological targets. The specific interactions and binding affinities are dependent on the nature and substitution pattern of the indazole core and the topology of the receptor's active site.

Table 1: Example Binding Energies of Indazole Analogs Against Cancer Protein Targets

Compound/Derivative ClassProtein TargetReported Binding Energy (kcal/mol)
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2-p53-359.20
3-amine/alkoxy substituted-azaindazolesPBR-257.9 to -286.4
1,3-diphenyl-1H-pyrazole-4-carboxamide derivativeVEGFR-2-10.09
1,3-diphenyl-1H-pyrazole-4-carboxamide derivativeAurora A-8.57
1,3-diphenyl-1H-pyrazole-4-carboxamide derivativeCDK2-10.35

Note: The data represents findings from various studies on different indazole and pyrazole derivatives and is for illustrative purposes.

Pharmacophore Modeling for Tetrahydroindazole-Based Compounds

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract description of molecular features responsible for molecular recognition at a receptor's active site. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

This computational approach can be ligand-based, where a model is developed from a set of active molecules, or structure-based, where the model is derived from the ligand-receptor complex. nih.gov The resulting model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new hits with similar biological activity. ijper.org

A study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) successfully employed ligand-based pharmacophore modeling to identify potential inhibitors of the estrogen receptor alpha (ERα), a key target in breast cancer. ugm.ac.id A training set of 17 known ERα inhibitors was used to generate ten pharmacophore models. The best model, validated using a large set of active compounds and decoys, consisted of three key features: one hydrophobic group, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.id This model demonstrated good predictive power with a high hit score (0.7712) and accuracy (0.843). ugm.ac.id When this pharmacophore model was used to screen a database of 186 hexahydro-indazole compounds, it successfully identified several potential hits, which were then further evaluated using molecular docking. ugm.ac.id

Table 2: Features of the Best Pharmacophore Model for ERα Inhibitors Based on Indazole Analogs

Pharmacophore FeatureQuantity
Hydrophobic (HY)1
Hydrogen Bond Acceptor (HBA)1
Aromatic Ring (AR)1

Source: Data derived from a pharmacophore modeling study on ERα inhibitors. ugm.ac.id

This example underscores the utility of pharmacophore modeling for tetrahydroindazole-based compounds, enabling the efficient identification of new molecules with desired biological activities by focusing on essential chemical interaction features rather than the entire chemical scaffold. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis of Tetrahydroindazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. chemmethod.com These properties, known as molecular descriptors, can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). ijnrd.org

A typical QSAR study involves calculating a variety of descriptors for a set of compounds with known activities. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or more complex machine learning methods like Artificial Neural Networks (ANN), are then used to build a model that quantitatively relates the descriptors to the activity. ijnrd.orgchemmethod.com

QSAR models are valuable tools in drug discovery for several reasons:

They help in understanding which structural properties are crucial for a molecule's biological activity.

They can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

They allow for the systematic optimization of lead compounds to enhance their potency.

While specific QSAR studies dedicated solely to this compound derivatives are not prominent in the reviewed literature, the methodology is widely applied to diverse classes of molecules. For instance, a QSAR study on diaryl urea (B33335) derivatives as B-RAF inhibitors identified that descriptors related to size, aromaticity, and polarizability were key to their inhibitory activity. nih.gov Similarly, a QSAR model for xanthone (B1684191) derivatives as anti-tuberculosis agents was successfully developed using electronic descriptors related to the atomic charges on specific carbon atoms. nih.gov These examples demonstrate the power of the QSAR approach, which can be readily applied to a series of tetrahydroindazole derivatives to elucidate the structural requirements for a specific biological target and to guide the design of more potent analogs.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesDescription
Electronic Atomic Partial Charges, Dipole Moment, HOMO/LUMO energiesDescribes the electronic aspects of the molecule, influencing electrostatic interactions.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeRelates to the size and shape of the molecule, affecting how it fits into a binding site.
Lipophilic LogP (Partition Coefficient), Hydrophobic Surface AreaQuantifies the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions.
Topological Connectivity Indices, Wiener IndexNumerical values derived from the graph representation of a molecule, describing its size, shape, and branching.

Mechanistic Investigations of Biological Activities for 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole and Its Derivatives

In Vitro Pharmacological Profiling and Cellular Mechanism Elucidation

The diverse biological effects of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives are underpinned by their interactions with various molecular targets. In vitro studies have been instrumental in elucidating these mechanisms at a cellular and molecular level.

Derivatives of the this compound core have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

DNA Gyrase: Certain multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have been identified as potential antibacterial agents through their inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. Molecular docking studies have revealed that these compounds can effectively bind to the active site of the S. aureus DNA gyrase enzyme, suggesting a mechanism for their antibacterial action.

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole motif is recognized as a novel pharmacophore for potent IDO1 inhibitory activity. Docking models indicate that the indazole core interacts with the ferrous ion of the heme group and the hydrophobic pockets of the enzyme. This interaction is crucial for the observed IDO1 inhibition, a key target in cancer immunotherapy. The substituent groups at various positions of the 1H-indazole scaffold play a critical role in modulating this inhibitory activity. nih.gov

Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Some C5- and C6-substituted indazole derivatives have shown submicromolar inhibition of human MAO-B, with competitive modes of inhibition. researchgate.net For instance, certain derivatives exhibit potent MAO-B inhibition with IC50 values in the low nanomolar range (0.0025–0.024 µM). researchgate.net

The pharmacological versatility of this compound derivatives extends to their ability to bind to and modulate the activity of various receptors.

Sigma-1 and Sigma-2 Receptors: Tetrahydroindazole-based compounds have been developed as potent and selective ligands for both sigma-1 and sigma-2 receptors. nih.govnih.gov These receptors are implicated in a range of central nervous system disorders and cancer. Specific derivatives have shown high affinity for the sigma-2 receptor, with Ki values in the nanomolar range, and high selectivity over the sigma-1 receptor. nih.govscispace.com For example, a piperidine (B6355638) ring on a benzyl (B1604629) group attached to the tetrahydroindazole (B12648868) core can yield a potent and selective sigma-2 compound. scispace.com

Mineralocorticoid Receptor (MR): Indazole-based compounds have been developed as a new class of mineralocorticoid receptor antagonists (MRAs). These non-steroidal MRAs are of interest for treating cardiorenal diseases.

Kinase Inhibition: The indazole scaffold is a prominent feature in a multitude of kinase inhibitors targeting various protein kinase families. nih.govnih.gov Derivatives have shown inhibitory activity against receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as non-receptor tyrosine kinases and serine/threonine kinases like Pim kinases and Polo-like kinase 4 (PLK4). nih.govnih.gov The inhibitory concentrations (IC50) for these kinases can be in the nanomolar range, demonstrating the potential of these compounds as targeted cancer therapeutics. nih.govsemanticscholar.org

A significant body of research has focused on the antiproliferative effects of this compound derivatives against a variety of human cancer cell lines.

These compounds have demonstrated cytotoxic activity against cell lines such as human chronic myeloid leukemia (K562), human lung cancer (A549), human prostate cancer (PC-3), human hepatoma (HepG-2), breast adenocarcinoma (MCF-7), and human cervical cancer (HeLa). nih.gov The antiproliferative effect is often concentration-dependent, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net For example, one compound showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govresearchgate.net Mechanistic studies suggest that these compounds can induce apoptosis and affect the cell cycle, possibly by inhibiting members of the Bcl2 family and modulating the p53/MDM2 pathway. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM)
Derivative 6o K562 (Chronic Myeloid Leukemia) 5.15
Derivative 5k HepG-2 (Hepatoma) 3.32
Derivative 6g (3-nitro substitution) MCF-7 (Breast Cancer) 6.67 ± 0.39
Derivative 6g (3-nitro substitution) HeLa (Cervical Cancer) 4.49 ± 0.32
Derivative 6g (3-nitro substitution) DU-145 (Prostate Cancer) 10.38 ± 0.42
Derivative 6h (ortho-methyl substitution) MCF-7 (Breast Cancer) 7.32 ± 0.62
Derivative 6h (ortho-methyl substitution) HeLa (Cervical Cancer) 6.87 ± 0.33

This table is for illustrative purposes and combines data from multiple sources. The specific structures of the derivatives are detailed in the cited literature.

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been synthesized and evaluated for their antimicrobial properties.

Antibacterial Activity: Novel tetrahydroindazolylthiazole derivatives have demonstrated strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 7.81 μg/ml against several strains of S. aureus and S. epidermidis. benthamdirect.com The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase.

Antifungal Activity: The antifungal potential of these compounds has also been explored. Certain tetrahydroindazolylthiazole derivatives have shown good antifungal activity with MIC values ranging from 31.25 μg/ml to 250 μg/ml against various fungal strains. benthamdirect.com Additionally, 3-phenyl-1H-indazole derivatives have demonstrated broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound/Derivative Microorganism MIC (µg/mL)
Tetrahydroindazolylthiazole 3f S. aureus ATCC 43300 7.81
Tetrahydroindazolylthiazole 3f S. aureus ATCC 25923 7.81
Tetrahydroindazolylthiazole 3f S. epidermidis ATCC 12228 7.81
Tetrahydroindazolylthiazole 3f S. aureus ATCC 6538 31.25

This table is for illustrative purposes and the specific structures of the derivatives are detailed in the cited literature.

Indazole and its derivatives have shown potential as anti-inflammatory agents. In vitro assays have revealed that these compounds can inhibit key mediators of inflammation.

The anti-inflammatory effects are attributed, in part, to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.govresearchgate.net The IC50 values for COX-2 inhibition by different indazole derivatives have been found to range from 12.32 to 23.42 μM. nih.govresearchgate.net Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of this compound derivatives to enhance their biological potency and selectivity.

For antiproliferative activity , the nature and position of substituents on the phenyl ring at the C-3 position of the indazole core significantly influence cytotoxicity. For example, a 3-nitro substitution on the phenyl ring has been shown to result in outstanding activity against MCF-7, HeLa, and DU-145 cancer cell lines. researchgate.net An ortho-methyl group on the phenyl ring also conferred potent activity. researchgate.net In another study, it was found that for Hep-G2 cells, a 3,5-difluoro substituent on the phenyl ring at the C-5 position of the indazole was more effective than mono-fluoro or trifluoromethoxy substituents, highlighting the importance of the substitution pattern for antitumor activity. semanticscholar.org

In the context of sigma receptor binding , modifications to the amine substituent on the tetrahydroindazole ring have a profound impact on affinity and selectivity. For instance, replacing a dimethylamine (B145610) with a piperidine ring on a benzyl group attached to the core led to a highly potent and selective sigma-2 receptor ligand. scispace.com

Regarding kinase inhibition , SAR studies have revealed that specific substitutions on the indazole ring and the phenyl group are critical for potent and selective inhibition. For example, in a series of FGFR1 inhibitors, the introduction of larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl at the 3-position of the phenyl ring led to an increase in activity compared to a 3-methoxyphenyl (B12655295) group. nih.gov

These SAR insights provide a roadmap for the future design of more effective and target-specific this compound-based therapeutic agents.

Drug Discovery and Medicinal Chemistry Applications of the 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole Scaffold

Indazole Scaffold Optimization for Enhanced Bioactivity and Selectivity

The 4,5,6,7-tetrahydro-1H-indazole scaffold serves as a crucial pharmacophore in medicinal chemistry, offering a versatile template for modification to enhance biological activity and target selectivity. ontosight.ai Optimization strategies for this scaffold primarily revolve around systematic structural modifications to explore the structure-activity relationship (SAR). Researchers focus on introducing various substituents at different positions of the indazole core and the fused cyclohexene (B86901) ring to improve potency, selectivity, and pharmacokinetic properties.

Key optimization approaches include:

Substitution on the Phenyl Ring: Modifying the 3-phenyl group with electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

N-1 Alkylation/Arylation: The N-1 position of the indazole ring is a common site for modification. Introducing alkyl or aryl groups can modulate lipophilicity, solubility, and metabolic stability, as well as provide additional vectors for interacting with target proteins.

Functionalization of the Tetrahydro Ring: The saturated portion of the scaffold can also be modified, for instance, by introducing keto groups or other functionalities to create new interaction points or alter the compound's conformation.

A study focused on developing sigma-1 receptor ligands utilized the 4,5,6,7-tetrahydro-1H-indazole scaffold. nih.gov By installing a propyl group at the N-1 position and various carboxamide moieties at the C-3 position, researchers were able to systematically probe the requirements for high-affinity binding. Further modifications at the C-5 position through reductive amination with different amines led to the discovery of potent and selective ligands. nih.gov This systematic approach demonstrates how scaffold optimization can fine-tune the pharmacological profile of a compound series.

The development of estrogen receptor degraders (SERDs) also highlights the optimization of the indazole scaffold. nih.gov Starting from a different chemical scaffold, SAR studies identified the 1H-indazole core as a key component for potent activity. Optimization of substituents on this core led to compounds with high efficiency in degrading the estrogen receptor-α and good bioavailability. nih.gov These examples underscore the importance of methodical scaffold optimization in transforming a basic chemical structure into a highly active and selective therapeutic agent.

Rational Design and Synthesis of Novel Pharmacologically Active Derivatives

The rational design of novel derivatives based on the 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone of modern drug discovery. This process leverages an understanding of the target's three-dimensional structure and the pharmacophoric features of the indazole core to create new molecules with desired biological activities. researchgate.net The indazole nucleus is often considered a bioisostere of indole, allowing it to mimic the interactions of indole-containing natural products with their biological targets. pnrjournal.com

The synthesis of these derivatives typically begins with the construction of the core tetrahydroindazole (B12648868) ring system. A common and efficient method involves the reaction of a substituted 2-cyclohexen-1-one (B156087) with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives was achieved by treating multi-substituted cyclohexanone (B45756) derivatives with hydrazine hydrates. pnrjournal.com Another approach involves the AlCl3-promoted reaction of cycloalkanones with hydrazones, providing a mild and operationally simple method to access these scaffolds. researchgate.net

Once the core is synthesized, further modifications are made. For example, in the development of sigma-2 receptor ligands, a 1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide was used as a key intermediate. nih.gov The C-5 position of this intermediate was then functionalized via reductive amination with a variety of benzylamines and other amines to generate a library of compounds. This strategy allows for the exploration of a wide chemical space around the core scaffold.

A summary of representative rationally designed derivatives and their observed bioactivities is presented below.

Compound IDScaffold ModificationTarget/ActivityReference
7a N-1 propyl, C-3 dimethylcarboxamide, C-5 (4-fluorobenzyl)aminoSigma-2 Receptor Ligand nih.gov
7d N-1 propyl, C-3 piperidine-1-carbonyl, C-5 (3-hydroxyphenethyl)aminoSigma-2 Receptor Ligand nih.gov
7g N-1 propyl, C-3 piperidine-1-carbonyl, C-5 (4-(piperidin-1-yl)benzyl)aminoSigma-2 Receptor Ligand nih.gov
Compound 88 1H-indazole derivative from SAR studies on a triphenylalkene scaffoldEstrogen Receptor Degrader (IC50 = 0.7 nM) nih.gov

In Silico Drug-likeness Assessment and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In the contemporary drug discovery pipeline, in silico computational tools are indispensable for predicting the pharmacokinetic properties and drug-likeness of novel chemical entities before their synthesis. rsc.org For derivatives of the this compound scaffold, these predictions help to prioritize compounds with a higher probability of success in later developmental stages, thereby saving time and resources. japtronline.com

The assessment typically begins with an evaluation of fundamental physicochemical properties and their adherence to established guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds and the polar surface area (PSA), is also used to predict good oral bioavailability. nih.gov

ADME properties are predicted using various computational models:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are calculated to estimate how well a compound will be absorbed into the bloodstream. japtronline.comresearchgate.net

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound will distribute throughout the body. A higher volume of distribution often indicates greater tissue distribution. researchgate.net

Metabolism: The potential for a compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is assessed to predict its metabolic stability and potential for drug-drug interactions. researchgate.net

Excretion: Properties related to elimination, such as total clearance, are estimated.

Below is a hypothetical table illustrating the kind of data generated from an in silico ADME prediction for a series of 4,5,6,7-tetrahydro-1H-indazole derivatives.

Compound IDMW ( g/mol )miLogPTPSA (Ų)N. rotbLipinski Violations% AbsorptionBBB Permeability
Derivative A 350.454.2656.755089.42High
Derivative B 366.453.8265.986086.23High
Derivative C 410.514.9175.217081.15Medium
Derivative D 520.625.3498.149175.66Low

This table is illustrative and based on typical parameters found in studies of similar heterocyclic compounds. researchgate.net

These computational analyses guide the selection of candidates for synthesis and further biological evaluation, focusing efforts on molecules that possess not only potent bioactivity but also favorable drug-like properties. rsc.org

Identification and Validation of Lead Compounds and Chemical Probes

The culmination of design, synthesis, and screening efforts is the identification of lead compounds and chemical probes from a series of this compound derivatives. A lead compound is a promising candidate that exhibits the desired biological activity and has physicochemical properties amenable to further optimization into a clinical drug candidate. ontosight.ai A chemical probe is a highly selective and potent small molecule used to study the function of a specific biological target.

The validation process involves a cascade of biological assays. Initial high-throughput screening identifies "hits," which are then subjected to more rigorous testing to confirm their activity and determine their potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

For example, a study aiming to develop potent and selective sigma-1 receptor ligands identified a series of tetrahydroindazole-based compounds. nih.gov Through systematic modification and biological testing, specific derivatives were identified as lead compounds due to their high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor.

Similarly, in the pursuit of novel anticancer agents, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines. mdpi.com One compound, 6o , emerged as a promising lead, showing a potent inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) while exhibiting significantly lower toxicity to normal cells (HEK-293, IC50 = 33.2 µM). mdpi.comresearchgate.net Further validation studies confirmed that compound 6o induced apoptosis and affected the cell cycle, possibly by modulating the p53/MDM2 pathway. mdpi.comresearchgate.net

The table below summarizes key data for identified lead compounds from indazole-based scaffolds.

Lead CompoundBiological Target/AssayPotency (IC50)Key Validation FindingReference
Compound 6o K562 Cancer Cell Line5.15 µMGood selectivity over normal cells; induces apoptosis via p53/MDM2 pathway. mdpi.comresearchgate.net
Compound 88 Estrogen Receptor-α0.7 nMEfficient receptor degrader; robust activity in xenograft models. nih.gov
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Carrageenan Edema TestED50 = 3.5 mg/kgHigh anti-inflammatory activity in vivo. researchgate.net

This rigorous identification and validation process is crucial for advancing the most promising compounds from the bench to further preclinical and potentially clinical development.

Advanced Analytical and Chromatographic Methodologies for 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazole

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-performance liquid chromatography is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and speed for the separation of complex mixtures. In the context of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole, HPLC is employed for both the quantitative analysis of the main compound and for the isolation of impurities on a larger scale.

Reverse Phase HPLC Method Development

A reverse-phase HPLC method is particularly well-suited for the analysis of this compound due to the compound's moderate polarity. A well-developed method will ensure accurate quantification and effective separation from any process-related impurities or degradation products.

A suitable starting point for method development involves a C18 column, known for its hydrophobic stationary phase that provides good retention for a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can help to protonate any basic sites in the analyte and silanol (B1196071) groups on the stationary phase, leading to sharper peaks and improved chromatographic performance. For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

A gradient elution is often employed to ensure the efficient elution of all components in a reasonable time frame. The method development process would involve optimizing the gradient profile, flow rate, and detection wavelength to achieve the best possible separation.

Detailed Research Findings:

A robust reverse-phase HPLC method for this compound has been developed using a Newcrom R1 column, which has low silanol activity. sielc.com The mobile phase consists of a gradient of acetonitrile and water with 0.1% phosphoric acid. The use of a gradient allows for the effective separation of the main peak from earlier and later eluting impurities. A photodiode array (PDA) detector is utilized for monitoring the elution profile, with a detection wavelength set at the absorbance maximum of the compound, which is determined by analyzing its UV spectrum.

Below is a table summarizing the developed analytical HPLC method parameters:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method demonstrates good resolution and peak shape for this compound, allowing for its accurate quantification and the detection of impurities at low levels.

Scalability to Preparative Separations and Impurity Isolation

A significant advantage of a well-developed analytical HPLC method is its scalability to preparative chromatography. sielc.com The goal of preparative HPLC is to isolate larger quantities of a specific compound, such as an impurity for structural elucidation or a purified active pharmaceutical ingredient. The principles of separation remain the same, but the column dimensions, flow rate, and injection volume are increased to handle the larger sample load. uhplcslab.comthermofisher.com

The scaling process from an analytical to a preparative method is typically achieved through geometric scaling. The flow rate is increased proportionally to the square of the ratio of the column diameters. Similarly, the injection volume can be scaled up to maximize the amount of sample purified in each run without compromising the resolution.

A loading study is a critical step in the transition to preparative scale. phenomenex.com This involves injecting increasing amounts of the sample onto the analytical column to determine the maximum sample load that can be applied without significant loss of resolution. This information is then used to determine the optimal injection volume for the preparative column.

Once the preparative method is established, fractions are collected as the separated compounds elute from the column. These fractions are then analyzed by analytical HPLC to determine their purity. Fractions containing the purified impurity of interest are pooled and the solvent is removed, typically by evaporation, to yield the isolated compound.

Detailed Research Findings:

The analytical HPLC method for this compound has been successfully scaled to a preparative method for the isolation of a key process impurity. The scaling was performed from a 4.6 mm internal diameter (ID) analytical column to a 20 mm ID preparative column.

The following table outlines the parameters of the scaled-up preparative HPLC method:

ParameterValue
Column Newcrom R1, 20 x 150 mm, 10 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 18.8 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 1-2 mL of a concentrated solution

The flow rate for the preparative method was calculated as follows:

Scaling Factor = (Preparative Column ID / Analytical Column ID)² = (20 mm / 4.6 mm)² ≈ 18.8

Preparative Flow Rate = Analytical Flow Rate x Scaling Factor = 1.0 mL/min x 18.8 = 18.8 mL/min

Through this preparative method, significant quantities of a specific impurity were isolated with a purity of over 98%, as confirmed by analytical HPLC. This allowed for its subsequent structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.